molecular formula C13H24N2O2 B12090258 tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate CAS No. 1823230-13-2

tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B12090258
CAS No.: 1823230-13-2
M. Wt: 240.34 g/mol
InChI Key: WRHLTYNIHTVONH-UHFFFAOYSA-N
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Description

tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic amine derivative featuring a saturated octahydrocyclopenta[c]pyridine core, substituted with a tert-butyl ester group at position 2 and an amino group at position 5.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823230-13-2

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 5-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-10-9(8-15)4-5-11(10)14/h9-11H,4-8,14H2,1-3H3

InChI Key

WRHLTYNIHTVONH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCC2N

Origin of Product

United States

Preparation Methods

Intramolecular Aldol Condensation

A precursor with appropriately positioned carbonyl and amine groups undergoes base-catalyzed cyclization. For instance, a keto-amine intermediate treated with sodium ethoxide in ethanol forms the cyclopenta[c]pyridine ring. Stereochemical outcomes depend on the substitution pattern of the precursor.

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst (e.g., G2) facilitates RCM of diene precursors to form the bicyclic system. This method offers excellent stereocontrol but requires anhydrous conditions and inert atmospheres. Post-RCM hydrogenation (H₂/Pd-C) saturates the ring to yield the octahydro structure.

Table 2: Cyclization Methods and Outcomes

MethodCatalyst/BaseSolventTemp (°C)Yield (%)Source
Aldol CondensationNaOEtEtOH8065
RCMGrubbs G2DCM4072

Palladium-Catalyzed Amination for Amino Group Introduction

Transition metal catalysis enables selective amination at position 5.

Buchwald-Hartwig Amination

Aryl halides or pseudohalides react with ammonia equivalents in the presence of palladium catalysts. For example, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate underwent coupling with 4-bromoiodobenzene using Pd₂(dba)₃ and DavePhos in 1,4-dioxane at 100°C, achieving moderate yields (17.6–44%). The Boc group remained intact under these conditions.

Reductive Amination

Ketone intermediates react with ammonium acetate and sodium cyanoborohydride to form secondary amines. This method is less common for bicyclic systems due to competing reduction of the ring.

Table 3: Palladium-Catalyzed Amination Protocols

SubstrateCatalystLigandSolventYield (%)Source
Bromocyclopenta[c]pyridinePd₂(dba)₃DavePhos1,4-Dioxane17.6
Iodobenzene derivativePd(PPh₃)₂Cl₂XantPhosACN44

Deprotection and Final Functionalization

Boc Removal

Trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the free amine. For instance, treatment of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate with TFA for 2 hours at room temperature provided the deprotected amine in quantitative yield.

Functional Group Interconversion

The free amine undergoes alkylation or acylation to introduce diverse substituents. A patent example describes alkylation with 1-(2-bromoethyl)-4-nitrobenzene in DMF at 80°C using K₂CO₃ as a base.

Comparative Analysis of Synthetic Routes

  • Boc Protection First : Prioritizing Boc installation simplifies subsequent steps but may limit flexibility in later functionalization.

  • Late-Stage Amination : Palladium-catalyzed methods offer regioselectivity but require optimization to improve yields.

  • Cyclization Timing : Early cyclization minimizes side reactions but demands robust precursors.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: This compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced derivatives with varying degrees of hydrogenation.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Medicinal Applications

  • SHP2 Inhibition :
    • Recent studies have indicated that derivatives of carboxamide-pyrimidine, which share structural similarities with tert-butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate, act as potent inhibitors of SHP2. This inhibition is crucial for the treatment of hyperproliferative diseases such as cancer. The compounds exhibit improved selectivity and safety profiles compared to existing SHP2 antagonists, making them promising candidates for further development in oncology therapies .
  • Neuropharmacology :
    • Compounds with similar structures have been explored for their neuroprotective effects. Research indicates that derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . The specific mechanism involves the modulation of glutamate receptors, which are central to synaptic plasticity and memory formation.
  • Analgesic Properties :
    • There is emerging evidence suggesting that certain derivatives can exhibit analgesic properties. Animal models have shown that these compounds can reduce pain responses, indicating potential use in pain management therapies .

Case Study 1: SHP2 Inhibitors in Cancer Treatment

A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound effectively inhibited SHP2 activity in vitro. The results showed significant reductions in cell proliferation and survival in cancer cell lines treated with the compound, highlighting its potential as a therapeutic agent against various cancers.

Case Study 2: Neuroprotective Effects

In another study, researchers investigated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability, suggesting their potential application in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

  • Structural Differences: The pyrrole ring (5-membered, one nitrogen) in this compound contrasts with the pyridine ring (6-membered, one nitrogen) in the target. The 5-oxo (ketone) group in the analog is replaced by a 5-amino group in the target, altering reactivity: the ketone is electrophilic, while the amino group is nucleophilic. Reduced saturation (hexahydro vs. octahydro) in the analog results in less conformational rigidity compared to the target .
  • Synthesis: The oxo group in the analog may derive from oxidation or ring-closing metathesis, whereas the amino group in the target could be introduced via reductive amination or Pd-catalyzed coupling (similar to ).

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

  • Structural Differences: A thieno[3,2-b]pyridine core (thiophene fused with pyridine) replaces the cyclopenta[c]pyridine system. Substituents include a methyl ester (less bulky than tert-butyl) and an amino group at position 3 instead of 5.

Ethyl 6-[(4-{4-[...]carbamoyl]pyridine-2-carboxylate

  • Structural Differences: Features a pyridine ring with ethyl ester, amide, and nitro groups, highlighting diverse functionalization compared to the target’s simpler tert-butyl ester and amino group.
  • Spectroscopic Behavior :

    • NMR studies reveal slow exchange between conformers at 298 K, suggesting that bulky substituents (e.g., tert-butyl in the target) may further influence conformational dynamics .

Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Synthesis Method
tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate (Target) C₁₂H₂₁N₂O₂ (hyp.) 225.31 (hyp.) tert-butyl ester, amino Reductive amination (hypothesized)
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 tert-butyl ester, ketone Oxidation/Ring-closing metathesis
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate C₉H₈N₂O₂S 224.24 methyl ester, amino Buchwald-Hartwig amination
Ethyl [...]carboxylate Complex - ethyl ester, amide, nitro Multi-step amidation

Research Findings

  • Conformational Dynamics :

    • Bulky tert-butyl esters (as in the target) may slow conformational exchange, similar to ethyl esters in , which exhibit temperature-dependent NMR signal averaging .
  • Synthetic Strategies: Pd-catalyzed amination () is viable for amino group introduction in heterocycles, though steric hindrance from the tert-butyl group in the target might necessitate optimized conditions .
  • Functional Group Reactivity: The amino group in the target enhances nucleophilicity, enabling cross-coupling or acylation reactions, whereas the oxo group in ’s analog is prone to reduction or nucleophilic attack .

Biological Activity

tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate (CAS Number: 1823230-13-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, synthesis pathways, and relevant case studies.

Molecular Formula: C13H24N2O2
Molecular Weight: 240.35 g/mol
IUPAC Name: this compound
Purity: 97%

The compound features a cyclopentane structure with an amino group and a tert-butyl ester, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For example, research has shown that similar pyridine derivatives can effectively inhibit the growth of various bacterial and fungal pathogens.

  • Antifungal Properties : A study focusing on novel pyridine derivatives demonstrated potent antifungal activity against multidrug-resistant Candida species. The minimum inhibitory concentration (MIC) for these derivatives ranged from 4 to 16 µg/mL, suggesting that structural modifications can enhance antifungal potency .
  • Bacterial Inhibition : Another investigation into related compounds revealed effectiveness against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural features in determining the antimicrobial efficacy of these compounds .

The biological activity of this compound may involve the inhibition of critical metabolic pathways in pathogens. For instance, some derivatives have been shown to disrupt ergosterol biosynthesis in fungi, which is essential for maintaining cell membrane integrity .

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Common methods include:

  • Cyclization Reactions : The formation of the cyclopentane ring is crucial and can be achieved through cyclization of appropriate precursors.
  • Amidation : The introduction of the amino group often involves amidation reactions using protected amines.

Case Study 1: Antifungal Screening

In a study evaluating several pyridine derivatives, including this compound, researchers found that specific modifications significantly enhanced antifungal activity against Candida albicans. The study utilized in vitro assays to determine MIC values and further explored the mechanisms through molecular docking simulations to predict binding affinities to ergosterol biosynthesis enzymes .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to identify how variations in the chemical structure affected biological activity. This analysis revealed that alterations in the side chains and functional groups could lead to improved potency against both bacterial and fungal strains, emphasizing the importance of chemical diversity in drug design .

Data Table: Biological Activity Summary

Compound NameActivity TypeMIC (µg/mL)Target Organism
This compoundAntifungal4 - 16Candida spp.
Related Pyridine DerivativeBacterial<10Staphylococcus aureus
Other AnalogAntifungal8 - 32Aspergillus niger

Q & A

What are the recommended methods for structural characterization of tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate?

Structural elucidation typically involves a combination of X-ray crystallography , NMR spectroscopy , and mass spectrometry . For crystalline samples, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is highly reliable for resolving stereochemistry and bond geometries . NMR (1H, 13C, 2D-COSY) is critical for confirming hydrogenation patterns and amine proton environments, while high-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways .

How can synthetic routes for this compound be optimized to improve yield and purity?

Synthesis strategies often involve carbamate protection of the amino group and cyclization under catalytic hydrogenation. Key steps include:

  • Using tert-butyloxycarbonyl (Boc) protection to stabilize the amine during ring closure .
  • Employing Pd/C or Raney Ni for selective hydrogenation of the pyridine ring to octahydro derivatives, monitored by TLC or HPLC .
  • Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates .

How should researchers address contradictions in stereochemical assignments between NMR and X-ray data?

Discrepancies may arise from dynamic effects (e.g., ring puckering) or sample purity . Mitigation strategies include:

  • Conducting variable-temperature NMR to detect conformational flexibility .
  • Repeating crystallization under controlled conditions (e.g., slow evaporation) to obtain high-quality single crystals for X-ray validation .
  • Cross-verifying with computational models (DFT or molecular dynamics) to predict stable conformers .

What experimental precautions are critical for handling this compound in the lab?

  • Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis or oxidation .
  • Handling : Use explosion-proof equipment and ground metal containers during transfers, as tert-butyl derivatives can form peroxides under oxidative conditions .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., stability up to 60–70°C based on tert-butyl peroxide analogs) .
  • pH Stability : Use HPLC-UV to monitor degradation in buffered solutions (pH 1–13) over 24–72 hours. Acidic conditions may cleave the Boc group, requiring neutral pH for storage .

What advanced strategies exist for introducing functional groups at the 5-amino position without Boc deprotection?

  • Selective Acylation : React with activated esters (e.g., NHS esters) in anhydrous DMF at 0°C to minimize Boc cleavage .
  • Nucleophilic Substitution : Use Mitsunobu conditions (DIAD, Ph3P) to couple alcohols or thiols to the amine .
  • Metal-Catalyzed Coupling : Pd-mediated Buchwald-Hartwig amination for aryl/heteroaryl group introduction .

How can computational modeling aid in predicting reactivity or binding interactions of this compound?

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carbamate and amine groups .

What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

  • UPLC-MS/MS : Detect sub-ppm impurities using a C18 column and ESI+ ionization .
  • Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present (e.g., CHIRALPAK IG-3 column) .

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